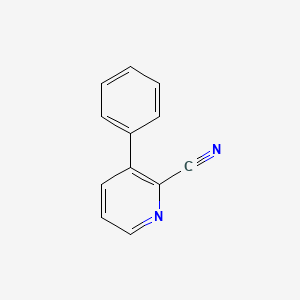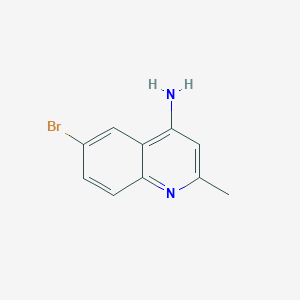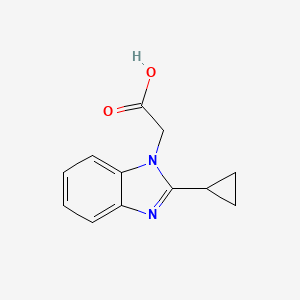
3-(Aminomethyl)-5-chloroaniline
Descripción general
Descripción
3-(Aminomethyl)-5-chloroaniline is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photolysis and Reactivity
- 3-(Aminomethyl)-5-chloroaniline has been studied for its photolysis and reactivity properties. Research indicates that derivatives of chloroaniline like 4-chloroaniline and its N,N-dimethyl derivative undergo efficient photoheterolysis in polar media, leading to the formation of various photoproducts. These findings offer insights into the photochemical behavior of chloroaniline derivatives and their potential applications in chemical syntheses (Guizzardi et al., 2001).
Synthesis of Pyrazolo[1,5-a]pyrimidines
- This compound has been used as a precursor in the synthesis of new fused pyrazolo[1,5-a]pyrimidines. The synthesized compounds have shown potential in applications such as antibacterial and antifungal activities, as well as cytotoxicity against cancer cells (Al-Adiwish et al., 2017).
Biodegradation and Bioremediation
- Chloroanilines, including this compound, are used in various industrial applications but are also considered potential pollutants. Research has focused on isolating bacteria capable of degrading chloroaniline compounds, highlighting the significance of bioremediation strategies to mitigate the environmental impact of these substances (Kang & Kim, 2007).
Analytical Method Development
- There is ongoing research in the development of analytical methods for determining the presence of chloroaniline compounds, including this compound, in various substances. These methods are crucial for ensuring the quality and safety of pharmaceutical products (Devanna et al., 2021).
Mecanismo De Acción
Target of Action
3-(Aminomethyl)-5-chloroaniline is a complex compound with potential biological activity. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action .
Mode of Action
Generally, the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur . This can involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA or RNA molecules.
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell, and a compound can influence these pathways in various ways .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties significantly impact a compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
Typically, these effects could range from changes in cell signaling and function to potential therapeutic effects or toxicities .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVZFVALCYRYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902684 | |
| Record name | NoName_3231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)






![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)


